2',3'-Difluoro-6'-nitroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Difluoro-6’-nitroacetophenone is an organic compound with the molecular formula C8H5F2NO3 and a molecular weight of 201.13 g/mol It is characterized by the presence of two fluorine atoms and a nitro group attached to an acetophenone core
Vorbereitungsmethoden
The synthesis of 2’,3’-Difluoro-6’-nitroacetophenone typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a fluorinated benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
2’,3’-Difluoro-6’-nitroacetophenone undergoes various chemical reactions, including:
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2’,3’-Difluoro-6’-nitroacetophenone depends on its specific applicationThe presence of the nitro and fluorine groups can influence its reactivity and binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
2’,3’-Difluoro-6’-nitroacetophenone can be compared with other similar compounds such as:
2’,3’-Difluoroacetophenone: Lacks the nitro group, which significantly alters its chemical properties and reactivity.
6’-Nitroacetophenone:
2’,3’-Dichloro-6’-nitroacetophenone: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C8H5F2NO3 |
---|---|
Molekulargewicht |
201.13 g/mol |
IUPAC-Name |
1-(2,3-difluoro-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5F2NO3/c1-4(12)7-6(11(13)14)3-2-5(9)8(7)10/h2-3H,1H3 |
InChI-Schlüssel |
GBUSFKIIXDZISU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.